molecular formula C16H15N3OS B2972038 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034291-08-0

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2972038
CAS No.: 2034291-08-0
M. Wt: 297.38
InChI Key: UVRUNTMBDZDBSP-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.

    Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.

    Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1H-pyrazol-1-yl)thiophene-2-carboxamide
  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzene-2-carboxamide

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRUNTMBDZDBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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